molecular formula C7H12N4O2 B11082939 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11082939
M. Wt: 184.20 g/mol
InChI Key: ZVPOJHNLGKHZBK-UHFFFAOYSA-N
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Description

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions.

    Hydroxylation: The next step involves the introduction of the hydroxyl group at the 5-position of the pyrazole ring. This can be achieved by treating the intermediate compound with an appropriate oxidizing agent.

    Attachment of the propanehydrazide moiety: The final step involves the reaction of the hydroxylated pyrazole intermediate with propanehydrazide under suitable conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position of the pyrazole ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features make it an attractive target for synthetic chemists.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: Due to its biological activities, the compound is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide can be compared with other pyrazole derivatives, such as:

    3-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)propanehydrazide: This compound has a phenyl group at the 1-position of the pyrazole ring, which can influence its biological activity and chemical properties.

    3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)butanehydrazide: This compound has a butanehydrazide moiety instead of a propanehydrazide moiety, which can affect its reactivity and applications.

    3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)ethanehydrazide: This compound has an ethanehydrazide moiety, which can result in different chemical and biological properties compared to the propanehydrazide derivative.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)propanehydrazide

InChI

InChI=1S/C7H12N4O2/c1-4-5(7(13)11-10-4)2-3-6(12)9-8/h2-3,8H2,1H3,(H,9,12)(H2,10,11,13)

InChI Key

ZVPOJHNLGKHZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)CCC(=O)NN

Origin of Product

United States

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